

Best Practices for Subculturing SK-MEL-24 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MEL24

Cat. No.: B12395165

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SK-MEL-24 cell line, derived from a metastatic lymph node of a 67-year-old Caucasian male with malignant melanoma, is a valuable in vitro model for cancer research and immunoncology.[1][2][3] These adherent cells exhibit a distinct stellate morphology.[3] Notably, SK-MEL-24 cells express wild-type B-Raf and N-Ras, making them a suitable model for studying melanoma genotypes that are less common but still clinically significant.[1][3] This document provides a detailed protocol for the routine subculture of SK-MEL-24 cells to ensure their health, viability, and reproducibility in experimental settings.

Cell Line Characteristics

SK-MEL-24 cells are known to be tumorigenic and form malignant melanomas.[2][3] They serve as a model for inherent or primary resistance to certain targeted therapies, which allows for the study of resistance mechanisms that exist prior to treatment.[2]

Quantitative Data Summary

For optimal growth and experimental consistency, it is crucial to maintain the cells according to the following parameters:

Parameter	Value	Source
Organism	Human	[3]
Tissue	Skin (Metastatic site: Lymph Node)	[1][3]
Disease	Malignant Melanoma	[1][3]
Morphology	Stellate	[3]
Growth Properties	Adherent	[3]
Biosafety Level	1	[3]
Calculated Doubling Time	Approximately 110.8 hours	[4]
Seeding Density (for specific assays)	1 x 10 ⁴ cells/well (96-well plate)	[5]
1.2 x 10 ⁴ cells/well (16-well E-Plate)	[2]	

Experimental Protocols

Required Materials and Reagents

- SK-MEL-24 cells (e.g., ATCC HTB-71)
- Eagle's Minimum Essential Medium (EMEM)
- Fetal Bovine Serum (FBS), heat-inactivated
- 0.25% (w/v) Trypsin- 0.53 mM EDTA solution
- Phosphate-Buffered Saline (PBS), Ca⁺⁺/Mg⁺⁺ free
- Sterile tissue culture flasks (e.g., T-25, T-75)
- Sterile serological pipettes
- Sterile conical tubes (15 mL, 50 mL)

- Incubator, 37°C, 5% CO₂
- Inverted microscope
- Biological safety cabinet
- Water bath, 37°C
- Hemocytometer or automated cell counter
- Trypan blue solution (0.4%)

Complete Growth Medium Formulation

To prepare the complete growth medium, supplement the Eagle's Minimum Essential Medium (EMEM) with Fetal Bovine Serum (FBS) to a final concentration of 15%.[3]

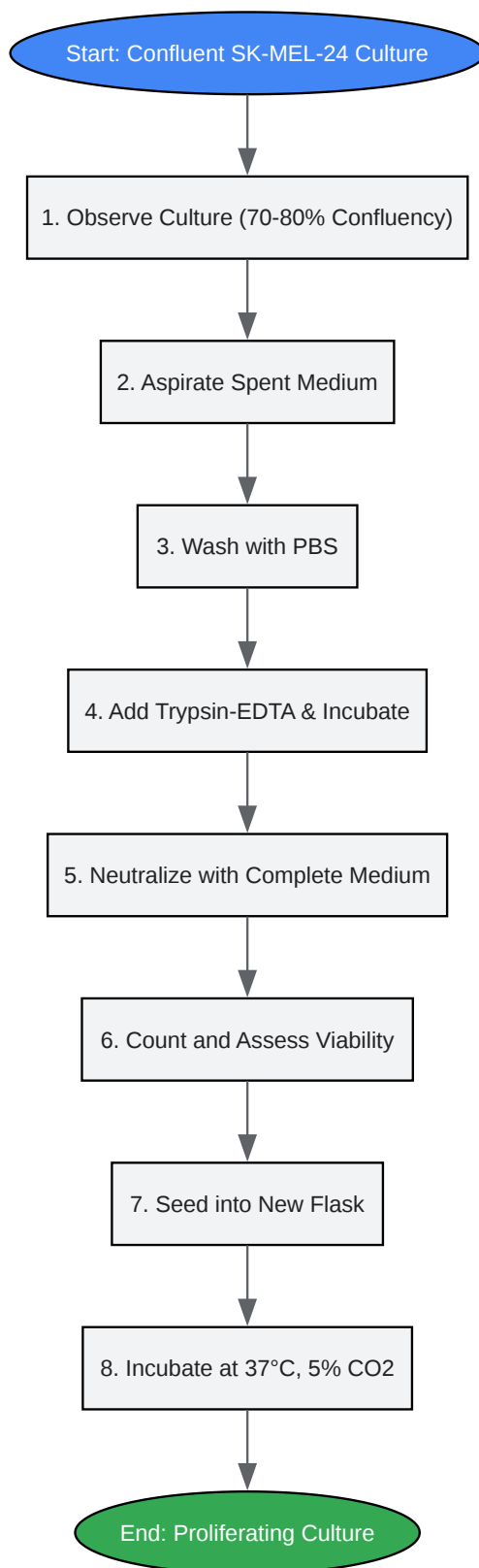
Subculturing Protocol

- Preparation:
 - Warm the complete growth medium, Trypsin-EDTA solution, and PBS to 37°C in a water bath.
 - Sterilize the biological safety cabinet with 70% ethanol.
- Cell Observation:
 - Examine the SK-MEL-24 cell culture under an inverted microscope to assess confluency and morphology. Cells should be passaged when they reach 70-80% confluency.
- Aspiration:
 - Carefully remove and discard the spent culture medium from the flask.
- Washing:
 - Briefly rinse the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity. Discard the PBS.

- Dissociation:
 - Add 2.0 to 3.0 mL of the pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
 - Incubate the flask at 37°C for 5 to 15 minutes.
 - Observe the cells under the microscope. Gently tap the side of the flask to aid in detachment. Avoid excessive agitation.
- Neutralization:
 - Once the cells are detached, add at least 2 volumes of pre-warmed complete growth medium to the flask to neutralize the trypsin.
 - Gently pipette the cell suspension up and down to create a single-cell suspension.
- Cell Counting:
 - Transfer the cell suspension to a sterile conical tube.
 - Perform a cell count using a hemocytometer or an automated cell counter. A trypan blue exclusion assay can be performed to determine cell viability.
- Seeding:
 - Based on the cell count, calculate the required volume of the cell suspension to achieve the desired seeding density in a new culture flask containing fresh, pre-warmed complete growth medium. A subculture ratio of 1:2 to 1:4 is generally recommended.
- Incubation:
 - Gently swirl the flask to ensure an even distribution of cells.
 - Incubate the culture at 37°C in a humidified atmosphere with 5% CO₂.
- Medium Renewal:

- Change the culture medium 2 to 3 times per week.

Diagrams



[Click to download full resolution via product page](#)

Caption: Workflow for the subculturing of SK-MEL-24 cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mskcc.org [mskcc.org]
- 2. mdpi.com [mdpi.com]
- 3. cancertools.org [cancertools.org]
- 4. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Best Practices for Subculturing SK-MEL-24 Cells: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395165#best-practices-for-subculturing-sk-mel-24-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com